N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopentyl group, a fluorobenzoyl moiety, and a dihydropyridine core, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5/c1-30-14-4-3-5-15(11-14)32-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-13-6-7-17(31-2)16(22)10-13/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOLNAOFHRYHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the fluorobenzoyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where the dihydropyridine core is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopentyl group attachment:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of the corresponding pyridine derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Pharmacology: Studies can be conducted to investigate its effects on various biological targets and pathways.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biology: It can be used as a tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. The fluorobenzoyl moiety may interact with hydrophobic pockets in proteins, while the dihydropyridine core can participate in redox reactions. The cyclopentyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-{4-[(4-chlorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-cyclopentyl-1-{4-[(4-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide imparts unique chemical properties such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with a unique structural configuration that positions it as a potential candidate for various therapeutic applications. This article presents a detailed examination of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C24H22ClN5O4, and it features multiple functional groups that enhance its biological activity. The presence of chloro and methoxy groups contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. Research indicates that it may disrupt cellular signaling pathways that are crucial for tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 | High cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 10.0 | High cytotoxicity |
These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.
Mechanistic Insights
The mechanism of action involves the compound's interaction with cellular targets such as:
- Enzymes : Inhibition of key enzymes involved in cell proliferation.
- Receptors : Modulation of receptor activity that influences apoptosis and cell cycle regulation.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MDA-MB-468 breast cancer cells revealed that the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways .
- Lung Cancer Model : In A549 lung cancer cells, this compound was found to inhibit migration and invasion capabilities, indicating its potential role in preventing metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
